2,3-dihydro-1H-indol-1-yl{1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazol-3-yl}methanone
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Overview
Description
2,3-dihydro-1H-indol-1-yl{1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazol-3-yl}methanone is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indol-1-yl{1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazol-3-yl}methanone typically involves multiple steps. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . The pyrazole moiety can be introduced through a reaction involving hydrazine and an appropriate diketone . The final step involves the coupling of the indole and pyrazole moieties with the tetrafluorophenoxy group under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-1H-indol-1-yl{1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazol-3-yl}methanone can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2,3-dihydro-1H-indol-1-yl{1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazol-3-yl}methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indol-1-yl{1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazol-3-yl}methanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The pyrazole ring can enhance the binding affinity and specificity of the compound . The tetrafluorophenoxy group can improve the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
2,3-dihydro-2-methyl-1H-indol-1-ylvinyl-1,3,3-trimethyl-3H-indolium sulfate: A compound with similar indole and dihydroindole structures.
4-[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl] 3,5-diethyl 2,6-dimethyl-3,4-dihydropyridine-3,4,5-tricarboxylic acid: Another indole derivative with similar structural features.
Uniqueness
2,3-dihydro-1H-indol-1-yl{1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazol-3-yl}methanone is unique due to its combination of indole, pyrazole, and tetrafluorophenoxy groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H13F4N3O2 |
---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
2,3-dihydroindol-1-yl-[1-[(2,3,5,6-tetrafluorophenoxy)methyl]pyrazol-3-yl]methanone |
InChI |
InChI=1S/C19H13F4N3O2/c20-12-9-13(21)17(23)18(16(12)22)28-10-25-7-6-14(24-25)19(27)26-8-5-11-3-1-2-4-15(11)26/h1-4,6-7,9H,5,8,10H2 |
InChI Key |
OPGXKDIOJIZBCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=NN(C=C3)COC4=C(C(=CC(=C4F)F)F)F |
Origin of Product |
United States |
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